molecular formula C6H11NSSn B8744750 2-(trimethylstannyl)thiazole CAS No. 86108-58-9

2-(trimethylstannyl)thiazole

Cat. No.: B8744750
CAS No.: 86108-58-9
M. Wt: 247.94 g/mol
InChI Key: DZJXLMSJAUYLCS-UHFFFAOYSA-N
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Description

2-(trimethylstannyl)thiazole is an organotin compound that features a thiazole ring substituted with a trimethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trimethylstannyl)thiazole typically involves the reaction of a thiazole derivative with a trimethylstannylating agent. One common method is the reaction of 2-bromo-1,3-thiazole with trimethylstannyl lithium (Me3SnLi) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:

2-Bromo-1,3-thiazole+Me3SnLiThis compound+LiBr\text{2-Bromo-1,3-thiazole} + \text{Me}_3\text{SnLi} \rightarrow \text{this compound} + \text{LiBr} 2-Bromo-1,3-thiazole+Me3​SnLi→this compound+LiBr

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(trimethylstannyl)thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as halides or organometallic compounds can be used under mild conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Stille coupling, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield a halogenated thiazole derivative, while oxidation can produce various oxidized thiazole compounds.

Scientific Research Applications

2-(trimethylstannyl)thiazole has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a precursor in the synthesis of biologically active compounds for medicinal chemistry research.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(trimethylstannyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions or as a reactive site in coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)-1,3-thiazole
  • 2-(Trimethylgermyl)-1,3-thiazole
  • 2-(Trimethylplumbyl)-1,3-thiazole

Uniqueness

2-(trimethylstannyl)thiazole is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to its silicon, germanium, and lead analogs. The tin atom in the trimethylstannyl group provides different electronic and steric properties, making it suitable for specific applications in organic synthesis and materials science.

Properties

CAS No.

86108-58-9

Molecular Formula

C6H11NSSn

Molecular Weight

247.94 g/mol

IUPAC Name

trimethyl(1,3-thiazol-2-yl)stannane

InChI

InChI=1S/C3H2NS.3CH3.Sn/c1-2-5-3-4-1;;;;/h1-2H;3*1H3;

InChI Key

DZJXLMSJAUYLCS-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=NC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 99.99 ml of n-butyl lithium in hexane, dissolved in 200 ml of ether is added dropwise with stirring over 1 hour, at -78° C., a solution of 16 g of thiazole in 100 ml of ether over 1 hour. A solution of 49.81 g of trimethyltin chloride in 100 ml of ether is added dropwise over 20 minutes followed by additional stirring for 1 hour. The reaction mixture is poured into saturated sodium bicarbonate and the organic layer separated, dried and evaporated to a residue. The residue is vacuum distilled to give 33.4 g of the desired product as a colorless liquid, B.P. 60°-65° C./0.7 mm.
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99.99 mL
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200 mL
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16 g
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100 mL
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49.81 g
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100 mL
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